2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Thioether Formation: The indole core is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative, such as 4-fluoroaniline, under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the thioether linkage.
Reduction: Reduction reactions could target the acetamide group or the indole core.
Substitution: The compound may undergo substitution reactions, especially at the benzyl or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Halogenation or nitration reactions may be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
The compound may have potential therapeutic applications, such as in the treatment of cancer, inflammation, or neurological disorders, due to its structural similarity to other bioactive indole derivatives.
Industry
In industry, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-((1H-indol-3-yl)thio)acetamide: Lacks the benzyl and fluorophenyl groups, which may affect its biological activity.
N-(4-fluorophenyl)-2-(1H-indol-3-yl)acetamide: Similar structure but without the thioether linkage.
1-benzyl-1H-indole-3-thiol: Contains the benzyl and indole groups but lacks the acetamide moiety.
Uniqueness
The presence of both the benzyl and fluorophenyl groups, along with the thioether and acetamide linkages, makes 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide unique
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2OS/c24-18-10-12-19(13-11-18)25-23(27)16-28-22-15-26(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZXHHGIYFQDJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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